2-(1H-imidazol-2-yl)propan-1-amine

Chemical procurement Research reagent Quality specification

Researchers often face stereochemical inconsistencies when using generic imidazole amine isomers. 2-(1H-Imidazol-2-yl)propan-1-amine (dihydrochloride) provides a structurally defined, chiral scaffold with a 2-substituted imidazole ring, ensuring reproducible metal-binding geometry and receptor interactions. - Enables orthogonal derivatization via primary amine and imidazole nitrogen handles. - Facilitates biomimetic chelating ligand design with both N1 and N3 imidazole nitrogens available for coordination. - Supplied as the ≥95% pure dihydrochloride salt (MW 198.09 g/mol) for direct aqueous solubility in assays.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B8657536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-2-yl)propan-1-amine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(CN)C1=NC=CN1
InChIInChI=1S/C6H11N3/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,4,7H2,1H3,(H,8,9)
InChIKeyZKVYCQSCJORSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-2-yl)propan-1-amine: Specifications and Structural Identity


2-(1H-Imidazol-2-yl)propan-1-amine (CAS 92932-35-9 for the dihydrochloride salt) is a chiral primary amine bearing a 2-substituted imidazole ring . With a molecular formula of C6H11N3 (free base MW: 125.17 g/mol) and a dihydrochloride salt form (MW: 198.09 g/mol), the compound is commercially supplied as a powder with a standard research-grade purity of ≥95% . The molecule contains a stereogenic center at the alpha-carbon of the propan-1-amine chain, which carries both the imidazole substituent and a primary amine group. This structural arrangement distinguishes it from more commonly encountered 1-substituted imidazole analogs and establishes its utility as a chiral building block in medicinal chemistry and coordination chemistry applications.

Chiral primary amine building block
2-substituted imidazole for metal coordination
Primary amine handle for orthogonal derivatization

Why Generic Imidazole Substitutions Fail


Substituting 2-(1H-imidazol-2-yl)propan-1-amine with generic imidazole-containing primary amines introduces distinct structural and functional consequences that affect experimental reproducibility. The 2-substitution pattern on the imidazole ring places the propan-1-amine chain adjacent to the N3 nitrogen, altering both the electronic environment of the heterocycle and the spatial orientation of the primary amine relative to the imidazole plane [1]. By contrast, 1-substituted imidazole analogs such as 1-(1H-imidazol-1-yl)propan-2-amine (CAS 924714-15-8) present a different nitrogen substitution pattern and distinct hydrogen-bonding geometry . Furthermore, the presence of a chiral center in 2-(1H-imidazol-2-yl)propan-1-amine introduces stereochemical considerations absent in achiral positional isomers. These differences become critical in metal coordination chemistry, where the 2-substituted imidazole nitrogen atom exhibits enhanced Lewis basicity and altered metal-binding geometry relative to 1-substituted counterparts [2].

Regioisomer substitution
1-substituted imidazoles may alter metal-binding geometry and coordination sites.
Chiral center loss
Achiral positional isomers lack stereoselective recognition potential.
Salt form mismatch
Free base vs dihydrochloride changes molar stoichiometry and handling properties.

Procurement Evidence vs. Closest Analogs


Supplier Purity Specifications

Multiple reputable suppliers including Sigma-Aldrich and CymitQuimica specify a purity of ≥95% for 2-(1H-imidazol-2-yl)propan-1-amine dihydrochloride as the standard research-grade offering . The dihydrochloride salt form (CAS 92932-35-9) is the predominant commercial presentation, supplied as a powder with storage at room temperature . This specification provides a verifiable baseline for procurement decisions.

Supplier Purity
Specification review
≥95% (dihydrochloride salt)
Procurement baseline for specification review
Supplier-reported; verification recommended
Chemical procurement Research reagent Quality specification

Free Base vs. Dihydrochloride Salt Molecular Weight

2-(1H-Imidazol-2-yl)propan-1-amine is commercially available in two distinct forms with different molecular weights: the free base (C6H11N3, MW: 125.17 g/mol) and the dihydrochloride salt (C6H13Cl2N3, MW: 198.09 g/mol) . This represents a 58.3% mass increase relative to the free base. The dihydrochloride salt (CAS 92932-35-9) is the more commonly supplied form for research applications due to enhanced stability and handling characteristics.

Salt Form MW
Reported
+58.3% mass increase vs free base
Stoichiometry review for salt-form selection
Calculated from molecular formulas
Formulation Dosage calculation Stoichiometry

2-Substituted vs. 1-Substituted Imidazole Regioisomers

2-(1H-Imidazol-2-yl)propan-1-amine bears the propan-1-amine chain at the C2 position of the imidazole ring, in contrast to the 1-substituted regioisomer 1-(1H-imidazol-1-yl)propan-2-amine (CAS 924714-15-8) . This positional difference alters the electronic properties of the imidazole nitrogen atoms: in 2-substituted imidazoles, the N3 nitrogen retains its full basicity and coordination capacity, whereas in 1-substituted imidazoles, one nitrogen is alkylated, reducing available coordination sites [1]. The 2-substitution pattern also changes the spatial orientation of the primary amine relative to the imidazole plane.

2- vs 1-Substitution
Class-level
2-substitution preserves N3 basicity; 1-substitution alkylates N1
Coordination geometry context may differ
Based on imidazole coordination chemistry [2]
Structure-activity relationship Coordination chemistry Regioisomer comparison

Chiral Center and Stereochemical Differentiation

2-(1H-Imidazol-2-yl)propan-1-amine contains a stereogenic center at the alpha-carbon of the propan-1-amine chain, generating enantiomeric forms [1]. The closely related compound (S)-1-(1H-imidazol-2-yl)propan-1-amine (CAS 149357-14-2) is commercially available with enantiomeric purity specifications, indicating that chiral resolution of this scaffold is achievable . In contrast, positional isomers such as 3-(1H-imidazol-2-yl)propan-1-amine lack the alpha-substitution pattern and are achiral, offering no stereochemical differentiation potential.

Chiral Center
Class-level
Chiral alpha-carbon vs achiral 3-substituted isomer
Enantioselective recognition research context
Stereochemical differentiation potential; no enantiopure data
Chiral building block Stereochemistry Asymmetric synthesis

Optimal Research and Industrial Applications


Chiral Building Block for Asymmetric Synthesis

The stereogenic center in 2-(1H-imidazol-2-yl)propan-1-amine makes it suitable as a chiral building block for constructing enantiomerically enriched compounds. Its combination of a primary amine handle and a 2-substituted imidazole heterocycle provides two distinct functional groups for orthogonal derivatization. The compound serves as a precursor for chiral N-donor ligands in asymmetric catalysis, where the imidazole nitrogen can coordinate to transition metals while the primary amine can be functionalized to introduce additional stereochemical elements .

Bidentate Ligand Precursor for Coordination Chemistry

The 2-substitution pattern on the imidazole ring leaves both N1 and N3 nitrogens available for metal coordination, unlike 1-substituted imidazoles where one nitrogen is alkylated. This structural feature enables 2-(1H-imidazol-2-yl)propan-1-amine to serve as a precursor for bidentate ligands where both the imidazole nitrogen and the primary amine participate in metal binding. Such chelating motifs are relevant for designing biomimetic complexes modeled on histidine-containing metalloproteins [1].

Scaffold for Histamine Receptor Ligand Development

The structural similarity of 2-(1H-imidazol-2-yl)propan-1-amine to histamine (which contains a 4-substituted imidazole with an ethylamine side chain) positions it as a scaffold for histamine receptor ligand development. The 2-substitution pattern and alpha-methyl branching may confer altered receptor subtype selectivity compared to linear histamine analogs. The dihydrochloride salt form (CAS 92932-35-9) provides aqueous solubility suitable for in vitro pharmacological assays .

Probe for Imidazole-Mediated Molecular Recognition

The combination of a primary amine and a 2-substituted imidazole creates a unique hydrogen-bonding profile distinct from 1-substituted or 4-substituted imidazole analogs. This property supports the use of 2-(1H-imidazol-2-yl)propan-1-amine as a probe molecule for studying imidazole-mediated molecular recognition events, including enzyme active site interactions and nucleic acid binding. The availability of the compound in ≥95% purity from multiple suppliers ensures reproducible experimental conditions for these studies.

Application
Selection Property
Validation Focus
Chiral building block research
Chiral amine with 2-substituted imidazole
Enantioselective derivatization
Coordination chemistry research
2-substituted imidazole bidentate capability
Metal-binding geometry assessment
Histamine receptor ligand studies
2-substituted imidazole, alpha-methyl branching
Receptor subtype selectivity assays
Molecular recognition probe
Distinct H-bonding and coordination pattern
Binding interaction studies

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